ethyl 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate
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Overview
Description
Ethyl 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate is a heterocyclic compound with a unique structure that combines a pyrazole ring and an oxazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with an oxazine precursor in the presence of a fluorinating agent . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted products .
Scientific Research Applications
Ethyl 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of ethyl 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate: Similar structure but with a hydroxy group instead of a fluorine atom.
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate: Similar core structure but different substitution pattern.
Uniqueness
Ethyl 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C9H11FN2O3 |
---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
ethyl 6-fluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate |
InChI |
InChI=1S/C9H11FN2O3/c1-2-14-9(13)7-3-11-12-4-6(10)5-15-8(7)12/h3,6H,2,4-5H2,1H3 |
InChI Key |
LNDFJOJYECCEMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N(CC(CO2)F)N=C1 |
Origin of Product |
United States |
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